Product packaging for 1-Methyl-1,7-diazaspiro[4.5]decane(Cat. No.:)

1-Methyl-1,7-diazaspiro[4.5]decane

Cat. No.: B12101147
M. Wt: 154.25 g/mol
InChI Key: FOUJBNXTNMXZIX-UHFFFAOYSA-N
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Description

Significance of Spirocyclic Architectures in Medicinal Chemistry and Chemical Biology

Spirocyclic architectures, characterized by two rings sharing a single common atom, offer a unique three-dimensional geometry that is increasingly sought after in drug discovery. mdpi.com This rigid and defined spatial arrangement can lead to enhanced binding affinity and selectivity for biological targets. The introduction of a spirocyclic core into a molecule can also favorably modulate its physicochemical properties, such as solubility and metabolic stability, which are critical for the development of effective therapeutics. The inherent three-dimensionality of spirocycles allows for the exploration of novel chemical space, moving away from the often-planar structures of traditional drug molecules.

Overview of Diazaspiro[4.5]decane Scaffolds and Their Research Relevance

The diazaspiro[4.5]decane scaffold, which incorporates two nitrogen atoms within its spirocyclic framework, has garnered significant attention for its versatile applications. The presence of these nitrogen atoms provides points for further chemical modification, allowing for the creation of diverse libraries of compounds for biological screening. nih.gov Research into various diazaspiro[4.5]decane analogs has revealed a broad spectrum of biological activities, including antifungal, anticancer, and central nervous system effects. For instance, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been identified as potent inhibitors of chitin (B13524) synthase, a key enzyme in fungi, highlighting their potential as novel antifungal agents. Furthermore, the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has shown promise as a myelostimulator, capable of stimulating the production of immune cells.

Historical Context and Evolution of Research on 1-Methyl-1,7-diazaspiro[4.5]decane and Closely Related Analogs

The exploration of spirocyclic compounds in medicinal chemistry is not a recent phenomenon, with foundational work dating back over six decades. However, the synthesis of complex spiro-heterocycles like the diazaspiro[4.5]decanes has historically been a significant challenge. Early synthetic methods were often multi-step and low-yielding.

A notable development in the synthesis of a related scaffold, the 1,8-diazaspiro[4.5]decane system, involves a Michael addition reaction followed by a hydrogenation reduction ring-closing reaction. This method, detailed in a patent, provides a more efficient route to this class of compounds. google.com More recent advancements have focused on developing even more streamlined and efficient synthetic strategies. For example, a one-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds has been reported, showcasing the ongoing innovation in this area.

While the specific historical development of This compound is not well-documented, the evolution of synthetic methodologies for its parent scaffold and other analogs has paved the way for its potential future investigation. The commercial availability of This compound dihydrochloride suggests that it is a viable, albeit under-explored, building block for chemical synthesis.

Research Landscape and Future Directions for Diazaspiro[4.5]decane Systems

The future of research into diazaspiro[4.5]decane systems appears bright and multifaceted. The unique structural and physicochemical properties of these scaffolds make them attractive candidates for tackling challenging biological targets. molport.com Key future directions include:

Expansion of Chemical Diversity: The development of novel and efficient synthetic routes will enable the creation of larger and more diverse libraries of diazaspiro[4.5]decane analogs. This will be crucial for exploring a wider range of biological activities.

Targeted Drug Design: As our understanding of the structure-activity relationships of diazaspiro compounds grows, researchers will be better equipped to design molecules that are highly selective for specific biological targets, potentially leading to more effective and safer drugs.

Application in New Therapeutic Areas: While research has already demonstrated the potential of diazaspiro[4.5]decanes in areas like infectious diseases and oncology, future studies will likely expand into other therapeutic fields, such as neurodegenerative diseases and metabolic disorders.

Advanced Computational Modeling: The use of computational tools to predict the properties and biological activities of virtual diazaspiro[4.5]decane libraries will accelerate the discovery of promising lead compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B12101147 1-Methyl-1,7-diazaspiro[4.5]decane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H18N2

Molecular Weight

154.25 g/mol

IUPAC Name

1-methyl-1,9-diazaspiro[4.5]decane

InChI

InChI=1S/C9H18N2/c1-11-7-3-5-9(11)4-2-6-10-8-9/h10H,2-8H2,1H3

InChI Key

FOUJBNXTNMXZIX-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCCNC2

Origin of Product

United States

Advanced Synthetic Methodologies for 1 Methyl 1,7 Diazaspiro 4.5 Decane and Its Congeners

General Synthetic Strategies for Diazaspiro[4.5]decane Core Construction

The assembly of the fundamental diazaspiro[4.5]decane framework is achieved through several key synthetic paradigms, each offering distinct advantages in terms of efficiency, substrate scope, and operational simplicity.

Cyclocondensation and Intramolecular Cyclization Approaches

Cyclocondensation reactions represent a foundational strategy for building the diazaspiro[4.5]decane core. A classic example involves the direct condensation of a cyclic ketone, such as cyclohexanone, with a linear diamine like ethylenediamine (B42938) to form the unsubstituted 1,4-diazaspiro[4.5]decane. tandfonline.com More advanced applications of this principle involve the reaction of functionalized cyclohexenone derivatives with ethylenediamine in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TSA), often accelerated by microwave irradiation to yield complex diazaspiro systems. tandfonline.com

Intramolecular cyclization offers another powerful route, where a pre-functionalized linear precursor is induced to form the spirocyclic system. For instance, derivatives of piperidine (B6355638) can be elaborated and subsequently cyclized to form the second ring. Research has shown the synthesis of 1,6-diazaspiro[4.5]decan-2-one structures from D,L-pipecolic acid precursors. documentsdelivered.com Similarly, 1,3-diazaspiro[4.5]decane-2,4-diones, a class of spiro-hydantoins, have been synthesized via the intramolecular cyclization of precursor molecules, demonstrating the versatility of this approach for creating diverse substitution patterns. mdpi.com A multi-step sequence starting from chiral N-tert-butanesulfinyl imines can lead to 1,7-diazaspiro[4.5]decane-2,8-diones through a process that includes an intramolecular lactam formation step. ua.es

Reductive Aminocyclization Techniques

Reductive aminocyclization provides an efficient method for the construction of the saturated heterocyclic rings found in the diazaspiro[4.5]decane core. This technique often involves the formation of an imine or enamine intermediate, which is then reduced and cyclized in a single or sequential process. A notable, scalable synthesis of 4-substituted 2,8-diazaspiro[4.5]decan-1-ones utilizes two critical hydrogenation steps. researchgate.net The final ring-closing step is a reductive amination conducted under hydrogen pressure with a Raney Nickel catalyst, which efficiently forms the desired spirocyclic lactam from a linear amino ester precursor. researchgate.net This method is particularly valuable for large-scale synthesis due to its efficiency and the stability of the intermediates. researchgate.net

Multi-component Reactions for Spirocyclic Framework Assembly

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating portions of all starting materials. mdpi.comdigitellinc.compreprints.org This strategy is exceptionally well-suited for rapidly building molecular diversity. The Strecker reaction, a classic MCR, has been employed as the initial step in a three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. mdpi.com In this step, 4-phenylcyclohexanone, methylamine (B109427) hydrochloride, and sodium cyanide react to form a key α-aminonitrile intermediate. mdpi.com

More advanced MCRs, such as the Ugi four-component reaction (U-4CR), have been applied to generate azaspiro[4.5]trienone scaffolds in a one-pot tandem process, showcasing the power of isocyanide-based MCRs in constructing complex spirocycles. researchgate.net

Table 1: Multi-component Synthesis of Diazaspiro[4.5]decane Precursors
Reactant 1Reactant 2Reactant 3Product TypeReference
4-PhenylcyclohexanoneMethylamine hydrochlorideSodium Cyanideα-Aminonitrile (precursor to 1,3-diazaspiro[4.5]decane-2,4-dione) mdpi.com
Aldehyde/KetoneAmineIsocyanideAzaspiro[4.5]trienone (via Ugi-4CR) researchgate.net

One-Pot Methodologies for Enhanced Efficiency

To maximize efficiency and reduce waste, one-pot syntheses that combine multiple transformations without isolating intermediates are highly desirable. A prime example is the palladium-catalyzed domino reaction between unactivated yne-en-ynes and aryl halides. rsc.orgnih.gov This process forms three new carbon-carbon bonds and the diazaspiro[4.5]decane scaffold in a single step with high regioselectivity. rsc.orgnih.gov Such domino reactions exemplify advanced synthetic efficiency, providing rapid access to complex molecular architectures from simple starting materials. rsc.orgnih.gov While not a diaza- example, the principles of one-pot efficiency are also demonstrated in the synthesis of thia-azaspiro[4.5]alkan-3-ones, which proceeds through a one-pot reaction involving a Schiff base intermediate and thioglycolic acid, yielding the final spirocycle with high efficiency. nih.gov

Table 2: One-Pot Palladium-Catalyzed Synthesis of Diazaspiro[4.5]decanes
Reactant Type 1Reactant Type 2Catalyst SystemKey FeatureReference
Yne-en-yneAryl HalidePd(OAc)₂–PPh₃Domino reaction forming three C-C bonds rsc.orgnih.gov

Stereoselective Synthesis of 1-Methyl-1,7-Diazaspiro[4.5]decane Derivatives

Controlling the three-dimensional arrangement of atoms is critical for developing compounds with specific biological activities. Asymmetric synthesis provides the tools to create specific stereoisomers of chiral molecules like this compound.

Asymmetric Synthesis Utilizing Chiral Auxiliaries and Catalysts

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. researchgate.netnih.gov After the desired transformation, the auxiliary is removed. A powerful example is the use of chiral N-tert-butanesulfinyl imines for the "highly stereoselective" synthesis of 1,7-diazaspiro[4.5]decane-2,8-diones. ua.es The chirality of the sulfinyl group guides the formation of specific stereocenters during the reaction sequence. The aza-Henry reaction of these chiral imines with ethyl 4-nitrobutanoate is a key step that sets up the stereochemistry, which is then carried through subsequent transformations to the final diazaspiro dione (B5365651) product. ua.es

In addition to auxiliaries, chiral catalysts can induce enantioselectivity. frontiersin.orgchiralpedia.com While a specific example for this compound was not highlighted in the provided context, the principles are well-established. For instance, a diastereoselective gold and palladium relay catalytic system has been developed for the synthesis of related 2-oxa-7-azaspiro[4.5]decane derivatives. researchgate.net This demonstrates that chiral metal catalysts can effectively control the stereochemical outcome of spirocyclization reactions, a strategy that is directly applicable to the synthesis of chiral diazaspiro[4.5]decane derivatives. researchgate.net

Table 3: Stereoselective Synthesis of Diazaspiro[4.5]decane Congeners
MethodChiral SourceTarget ScaffoldKey TransformationReference
Asymmetric SynthesisN-tert-butanesulfinyl group (Chiral Auxiliary)1,7-Diazaspiro[4.5]decane-2,8-dionesDiastereoselective aza-Henry reaction ua.es
Asymmetric CatalysisAu/Pd Relay Catalysts (with chiral ligands implied)2-Oxa-7-azaspiro[4.5]decaneDiastereoselective tandem cyclization researchgate.net

Diastereoselective and Enantioselective Approaches

The synthesis of stereochemically pure spirocyclic diamines is a formidable challenge in organic chemistry. Modern methodologies have increasingly focused on diastereoselective and enantioselective approaches to control the spatial arrangement of atoms, which is critical for biological activity.

One notable strategy involves the use of chiral auxiliaries to guide the stereochemical outcome of a reaction. For instance, the diastereoselective aza-Henry reaction, followed by selective reduction and intramolecular cyclization, has been employed to produce 1,7-diazaspiro[4.5]decane-2,8-diones with high stereoselectivity. ua.es This method utilizes chiral N-tert-butanesulfinyl imines, which effectively transfer their chiral information to the final product. ua.es The process begins with the reaction of these chiral imines with nitro compounds, leading to β-nitroamine derivatives. Subsequent transformations, including conjugate addition and reduction of the nitro group, ultimately yield the desired diazaspiro[4.5]decane core. ua.es

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of spiro gem-diamines. A [3+3] annulation reaction between α,β-unsaturated N-sulfonyl ketimines and 3-aminobenzofurans, catalyzed by a bifunctional organocatalyst, has been shown to produce enantioenriched spiro compounds with excellent yields and high enantioselectivities. rsc.org Similarly, a "Clip-Cycle" approach has been developed for the synthesis of 3-spiropiperidines, which involves an E-selective cross-metathesis followed by an intramolecular asymmetric aza-Michael cyclization promoted by a chiral phosphoric acid catalyst. rsc.orgwhiterose.ac.uk This method has proven effective in creating enantioenriched piperidines in high yields and with significant enantiomeric ratios. whiterose.ac.uk

Copper-catalyzed reactions have also been explored for the asymmetric synthesis of spiro compounds. For example, a copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reaction provides a direct route to densely functionalized chiral spiro[azetidine-3,3'-indoline]-2,2'-diones. nih.gov

Table 1: Examples of Diastereoselective and Enantioselective Syntheses

MethodStarting MaterialsCatalyst/AuxiliaryProductKey Features
Aza-Henry Reaction & CyclizationChiral N-tert-butanesulfinyl imines, Ethyl 4-nitrobutanoateN-tert-butanesulfinyl group1,7-Diazaspiro[4.5]decane-2,8-dionesHigh stereoselectivity, use of chiral auxiliary. ua.es
[3+3] Annulationα,β-Unsaturated N-sulfonyl ketimines, 3-AminobenzofuransBifunctional organocatalystEnantioenriched spiro gem-diaminesExcellent yields, high enantioselectivities. rsc.org
"Clip-Cycle" ApproachN-Cbz-protected 1-amino-hex-5-enes, ThioacrylateChiral phosphoric acid3-SpiropiperidinesHigh yields, high enantiomeric ratios. rsc.orgwhiterose.ac.uk
Kinugasa/C-C Coupling CascadeNot specifiedCopper(I)Chiral spiro[azetidine-3,3'-indoline]-2,2'-dionesDirect access to densely functionalized products. nih.gov

Resolution of Optically Active Enantiomers

While asymmetric synthesis aims to produce a single enantiomer directly, the resolution of a racemic mixture remains a vital technique for obtaining optically active compounds. This is particularly relevant for diazaspiro[4.5]decane derivatives, which are intermediates in the synthesis of pharmaceutically important molecules. google.com

A common method for resolving enantiomers is through the formation of diastereomeric salts using a chiral resolving agent. For instance, the enantiomers of substituted 1,3-diazaspiro[4.5]decan-4-ones have been successfully separated using chiral stationary phases (CSPs) in high-performance liquid chromatography (HPLC). researchgate.net Different polysaccharide-based CSPs, such as Chiralcel OJ and Chiralcel OD, have been employed with various mobile phases to achieve effective separation. researchgate.net

In another example, the resolution of diazaspiro[4.5]decane intermediates useful for preparing inhibitors of tryptophan hydroxylase (TPH1) has been described. google.com This process involves forming a salt with a chiral acid, such as gulonic acid, to create diastereomers that can be separated. Subsequent purification steps can lead to an enantiomeric excess of 99% or greater. google.com The separation of enantiomers of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives has also been achieved through chiral HPLC. researchgate.net

Table 2: Methods for Resolution of Optically Active Diazaspiro[4.5]decane Enantiomers

Compound TypeResolution MethodChiral Agent/Stationary PhaseOutcome
Substituted 1,3-diazaspiro[4.5]decan-4-onesChiral HPLCChiralcel OJ, Chiralcel ODSuccessful enantioseparation. researchgate.net
Diazaspiro[4.5]decane intermediates for TPH1 inhibitorsDiastereomeric salt formation and crystallizationGulonic acidHigh enantiomeric excess (>99%). google.com
4-Substituted-2,8-diazaspiro[4.5]decan-1-one derivativesChiral HPLCChiralpak AD columnEfficient separation of enantiomers. researchgate.net

Chemo- and Regioselective Functionalization of the Diazaspiro[4.5]decane Scaffold

The ability to selectively functionalize specific positions on the diazaspiro[4.5]decane scaffold is crucial for creating a diverse library of compounds with tailored properties. The two nitrogen atoms and various carbon positions on the rings offer multiple sites for modification.

The differential reactivity of the nitrogen atoms in the diazaspiro[4.5]decane core allows for selective functionalization. For instance, in the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, the N-1 position can be selectively methylated. mdpi.com This is achieved under conditions where the N-3 nitrogen is not alkylated, which is often the more reactive site due to the two adjacent carbonyl groups. mdpi.com

Domino reactions have been utilized to achieve highly regioselective C-C bond formation and construct the spiro scaffold in a single step. rsc.orgnih.gov For example, the reaction of unactivated yne-en-ynes with aryl halides in the presence of a palladium catalyst leads to the formation of diazaspiro[4.5]decanes with exocyclic double bonds through a cascade of C-C coupling and spirocyclization steps. rsc.orgnih.gov

Furthermore, the functionalization of the diazaspiro scaffold can be achieved by introducing various substituents. For example, 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes have been synthesized by alkylating the enamine of a key piperidine intermediate. nih.gov This allows for the introduction of groups like benzyl (B1604629) and indolylmethyl at the 6-position. nih.gov The development of a protocol for the selective functionalization of 6-amino-6-methyl-1,4-perhydrodiazepine allows for the synthesis of a library of polydentate chelators with either symmetrical or asymmetrical structures. rsc.org

Sustainable Synthesis Principles in the Preparation of Diazaspiro[4.5]decane Compounds

The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like diazaspiro[4.5]decanes to minimize environmental impact and improve efficiency. researchgate.netactascientific.com These principles focus on reducing waste, using less hazardous chemicals, and employing energy-efficient methods. researchgate.netmdpi.com

One sustainable approach is the use of microwave irradiation, which can significantly shorten reaction times, increase product yields, and simplify purification processes. mdpi.comtandfonline.com For example, the synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates has been achieved under solvent-free conditions using focused microwave irradiation, with p-toluenesulfonic acid as a catalyst. tandfonline.com This method offers a clean and efficient route to these compounds. tandfonline.com

Solvent-free synthesis methods are another key aspect of green chemistry. mdpi.com By eliminating the need for solvents, these methods reduce waste and minimize environmental pollution. researchgate.net The development of cost-effective and mild reaction conditions is also a priority. A three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been developed that proceeds with high yields and without the need for purification of intermediates, making it a more sustainable process. mdpi.com

The use of plant extracts and other biological materials as reducing and capping agents in nanoparticle synthesis is another example of a green approach that can be applied to related chemical processes. actascientific.comnih.gov These methods are environmentally friendly, cost-effective, and can be performed under mild conditions. nih.gov

Role of this compound as a Key Pharmaceutical Intermediate and Building Block

This compound and its derivatives are valuable building blocks in the design and synthesis of new pharmaceutical agents. nih.gov Their rigid, three-dimensional structure can lead to improved binding affinity and selectivity for biological targets.

The diazaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, appearing in a variety of bioactive compounds. mdpi.com For example, derivatives of this scaffold have been investigated as inhibitors of tryptophan hydroxylase (TPH1), an enzyme involved in various physiological processes. google.com The development of isoform-selective inhibitors based on a 2,8-diazaspiro[4.5]decan-1-one core highlights the potential of this scaffold in creating targeted therapies. nih.gov

Spiroimidazolidinone derivatives, which include the diazaspiro[4.5]decane core, have shown anticonvulsant activity. researchgate.net The synthesis of various substituted 1,3-diazaspiro[4.5]decan-4-ones has been a focus of research in the development of new antiepileptic drugs. researchgate.net Furthermore, 1,4-dithiaspiro[4.5]decane derivatives have been identified as potent and selective 5-HT1A receptor agonists, suggesting their potential in treating conditions like pain. nih.gov

The versatility of the diazaspiro[4.5]decane scaffold allows for its incorporation into a wide range of molecular architectures, making it a key intermediate for the synthesis of diverse and complex drug candidates. nih.gov

Structural Diversification and Derivative Synthesis of 1 Methyl 1,7 Diazaspiro 4.5 Decane for Research Applications

Design Principles for Modulating Structural Rigidity and Conformational Constraints

The inherent rigidity of the spirocyclic system in 1-methyl-1,7-diazaspiro[4.5]decane is a key feature that medicinal chemists exploit. Unlike flexible linear or monocyclic amines, the spiro junction locks the two rings in a relatively fixed orientation, which can reduce the entropic penalty upon binding to a biological target. The design principles for modulating this rigidity and controlling the conformation focus on several key strategies:

Introduction of Substituents: Adding substituents to the carbon or nitrogen atoms of the scaffold can introduce steric hindrance that further restricts bond rotation. For example, placing a bulky group on the piperidine (B6355638) ring can favor a specific chair conformation. The axial or equatorial placement of these substituents creates distinct topographical features for interaction with target proteins. blumberginstitute.org

Ring Saturation and Unsaturation: The introduction of double bonds within the heterocyclic rings can significantly alter the geometry and rigidity of the scaffold. For instance, creating an exocyclic double bond can flatten a portion of the molecule and change the hybridization of the involved carbon atoms. rsc.orgnih.gov

Conformational Locking: In spirocycles like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a derivative of the core structure, the phenyl group's preference for an equatorial position to minimize steric hindrance effectively locks the cyclohexane (B81311) ring into a chair conformation. mdpi.com This principle can be applied to the piperidine ring in the 1,7-diazaspiro scaffold to control its conformation.

These design principles allow for the creation of a diverse library of compounds with finely tuned three-dimensional structures, which is essential for mapping the binding pockets of biological targets.

Synthesis of N-Substituted and Ring-Substituted Derivatives

The presence of two distinct nitrogen atoms and a carbon framework in this compound offers multiple sites for synthetic modification, enabling the generation of diverse derivatives for research applications.

The two nitrogen atoms in the 1,7-diazaspiro[4.5]decane scaffold—one in the pyrrolidine (B122466) ring (N-1) and one in the piperidine ring (N-7)—exhibit different steric and electronic environments, allowing for selective functionalization. The synthesis of this compound itself is an example of mono-N-alkylation. Further substitution can be directed to the remaining secondary amine (N-7).

Standard reactions such as reductive amination and amidation can be employed to introduce a wide variety of substituents. acs.orgresearchgate.net For instance, the synthesis of related methyl-substituted 2,8-diazaspiro[4.5]decane systems has been developed where the two nitrogen centers are differentially protected, allowing for selective functionalization. acs.orgresearchgate.net This strategy of using orthogonal protecting groups (like Boc and Cbz) is a common and effective method to achieve selective alkylation or acylation at one nitrogen center over the other.

A general approach involves:

Protection of one or both nitrogen atoms.

Selective deprotection of one nitrogen.

Alkylation or acylation of the free amine.

Deprotection of the second nitrogen for further modification, if desired.

This stepwise approach provides precise control over the substitution pattern at the nitrogen centers.

Modifying the carbon skeleton of the diazaspiro[4.5]decane scaffold allows for the introduction of functional groups that can modulate physicochemical properties or serve as handles for further synthetic transformations.

One powerful method involves palladium-catalyzed domino reactions. For example, unactivated yne-en-ynes can react with aryl halides in the presence of a palladium catalyst to form diazaspiro[4.5]decane scaffolds that feature exocyclic double bonds. rsc.orgnih.gov This one-step reaction forms three new carbon-carbon bonds and introduces functionality on the carbon framework that can be further elaborated. rsc.orgnih.gov

Another strategy involves starting with a functionalized precursor. For instance, the synthesis of spiro[4.5]decanes can be achieved through a Claisen rearrangement, which installs multiple functional groups on the carbocyclic ring in a stereocontrolled manner. nih.gov Similarly, alkylation of an enamine derived from a piperidone precursor can be used to introduce substituents at the carbon atom adjacent to a nitrogen. nih.gov These methods highlight the versatility of synthetic approaches to create a library of carbon-substituted diazaspiro[4.5]decane analogs.

Table 1: Examples of Reactions for Carbon Framework Functionalization

Reaction TypeDescriptionKey Reagents/ConditionsReference
Palladium-Catalyzed Domino ReactionForms diazaspiro[4.5]decane with an exocyclic double bond from yne-en-ynes and aryl halides.Pd(OAc)₂, PPh₃ rsc.orgnih.gov
Claisen RearrangementCreates multi-functionalized spiro[4.5]decanes with high diastereoselectivity.Heat or Lewis acid nih.gov
Enamine AlkylationIntroduces substituents at the α-carbon to the piperidine nitrogen.Formation of pyrrolidine enamine, followed by alkyl halide addition. nih.gov

Exploration of Bioisosteric Replacements within the Diazaspiro[4.5]decane Scaffold

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one chemical group with another that retains similar biological activity while potentially improving other properties like potency, selectivity, or metabolic stability. nih.govnih.gov For the 1,7-diazaspiro[4.5]decane scaffold, bioisosteric replacements can be considered at several levels:

Scaffold Hopping: The entire diazaspiro[4.5]decane core can be replaced by another spirocyclic or fused heterocyclic system that maintains a similar spatial arrangement of nitrogen atoms and substituent exit vectors. nih.gov Examples include other diazaspiroalkanes like 2,7-diazaspiro[3.5]nonane or fused pyrrolidine systems that mimic the constrained diamine structure. blumberginstitute.orgresearchgate.netnih.gov

Ring Replacement: The pyrrolidine or piperidine ring can be replaced with other ring systems. For example, 2-azaspiro[3.3]heptane has been successfully used as a bioisostere for the piperidine ring, leading to improved solubility and metabolic stability in some drug candidates. enamine.netenamine.net More recently, 1-azaspiro[3.3]heptanes have been explored as another promising piperidine replacement. chemrxiv.org

Heteroatom Modification: While less common for this specific scaffold, the nitrogen atoms could theoretically be replaced with other atoms like oxygen (to form oxazaspiro compounds) or sulfur, which would drastically alter the basicity and hydrogen bonding capacity of the molecule.

The goal of these replacements is to find novel scaffolds that preserve the key pharmacophoric features of the original molecule while offering advantages in terms of synthetic accessibility or ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov

Synthesis of Spirocyclic Pyrrolidine and Piperidine Analogs

The synthesis of analogs of this compound, particularly those containing spiro-fused pyrrolidine and piperidine rings, is an active area of research driven by the prevalence of these motifs in bioactive compounds. researchgate.net

Several synthetic strategies are employed:

Intramolecular Cyclization: A common approach involves the intramolecular cyclization of a suitably functionalized precursor. For example, an α-amino nitrile can be alkylated and then undergo a reductive cyclization onto an alkene to form a 2-spiropiperidine system with high diastereoselectivity. whiterose.ac.uk

1,3-Dipolar Cycloaddition: This powerful reaction can be used to construct the pyrrolidine ring. The reaction of an azomethine ylide with a cyclopentylidene derivative can produce spirocyclic pyrrolidines. researchgate.net

Ring-Closing Metathesis (RCM): RCM is a versatile method for forming cyclic structures. A diene precursor, synthesized from a ketone, can undergo RCM followed by hydrogenation to yield the spiropiperidine core in excellent yield. whiterose.ac.uk

Multi-step Classical Synthesis: Complex spirocyclic systems can be built through multi-step sequences. For example, methyl-substituted spirocyclic piperidine-pyrrolidine systems have been synthesized via 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. acs.orgresearchgate.net

These methods provide access to a wide range of spirocyclic pyrrolidine and piperidine analogs, allowing for systematic exploration of the structure-activity relationship around the core 1,7-diazaspiro[4.5]decane scaffold. nih.gov

Generation of Fused Heterocyclic Systems Incorporating the Diazaspiro[4.5]decane Core

The 1,7-diazaspiro[4.5]decane scaffold can serve as a starting point for the synthesis of more complex, fused polyheterocyclic systems. tsijournals.com These fused systems can further constrain the molecule's conformation and introduce new points of interaction with biological targets.

A notable example is the synthesis of spiro-hydantoins (imidazolidine-2,4-diones). A simple and effective three-step synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione has been reported. mdpi.com In this case, the hydantoin (B18101) ring is fused to the piperidine ring of a precursor, creating a rigid, fused heterocyclic system. The synthesis involves the cyclization of an amino acid derivative, demonstrating how the pre-existing spirocyclic core can be elaborated into a more complex structure. mdpi.com

General strategies for creating fused systems include:

Condensation Reactions: Reacting the nitrogen atoms of the diazaspiro core with bifunctional reagents can lead to the formation of new fused rings.

Cycloaddition Reactions: Using a substituent on the diazaspiro scaffold as a dienophile or dipole in a cycloaddition reaction can build a new ring onto the existing framework.

Intramolecular Annulation: A functional group on a substituent can react with a position on one of the scaffold's rings to close a new ring.

The creation of such fused systems from the this compound core expands its utility, providing access to novel and structurally complex molecules for various research applications. rsc.orgnih.gov

Structure Activity Relationship Sar Studies of 1 Methyl 1,7 Diazaspiro 4.5 Decane Analogs

Impact of Spirocyclic Ring System Modifications on Biological Activity

The spirocyclic core is a defining feature of the 1,7-diazaspiro[4.5]decane scaffold, providing a rigid three-dimensional structure that influences how the molecule interacts with its biological target. Modifying this core by changing the ring systems, their sizes, or the constituent atoms can have a profound impact on biological activity.

Research into related spirocyclic and bridged-ring systems reveals the importance of the scaffold's geometry and composition. For instance, studies on diazatricyclodecane (DTD) derivatives, which feature a rigid benzo-condensed structure, have shown that the dimensions of the bicyclic system are critical for opioid receptor affinity. mdpi.com The transition from a 3,8-diazatricyclo[3.2.1]octane (DBO) to a larger 3,9-diazabicyclo[3.2.1]nonane (DBN) scaffold demonstrated that the size of the ring system significantly affects ligand interaction with the receptor. mdpi.com

Similarly, replacing the 9,10-diazatricyclo[4.2.1.12,5]decane ring system with a 2,7-diazatricyclo[4.4.0.03,8]decane unit in a series of opioid receptor ligands resulted in comparable effects on µ-opioid binding affinity, suggesting that different rigid scaffolds can sometimes serve similar structural roles. mdpi.com The introduction of a completely different spirocyclic core, such as in 1,3,8-Triazaspiro[4.5]decane-2,4-dione, led to the identification of a novel chemotype of δ-opioid receptor (DOR) agonists. nih.gov This highlights that modifications to the spirocyclic system are a powerful strategy for discovering new classes of receptor modulators.

Spirocyclic SystemTarget ClassObserved Biological ActivityReference
Diazatricyclo[4.2.1.12,5]decaneOpioid ReceptorsAnalogs showed µ-receptor affinity in the nanomolar range with high selectivity over δ- and κ-receptors. mdpi.com mdpi.com
Diazatricyclo[4.4.0.03,8]decaneOpioid ReceptorsReplacement of the [4.2.1.1] system with this scaffold resulted in comparable µ-opioid binding affinity. mdpi.com mdpi.com
1,3,8-Triazaspiro[4.5]decane-2,4-dioneOpioid ReceptorsIdentified as a novel chemotype of selective δ-opioid receptor (DOR) agonists. nih.gov nih.gov
1,4-Dioxaspiro[4.5]decaneSerotonin (B10506) ReceptorsDerivatives act as potent and selective 5-HT1A receptor agonists. epa.gov

Influence of Substituent Type, Position, and Stereochemistry on Receptor Selectivity and Potency

The type, position, and stereochemistry of substituents attached to the 1-Methyl-1,7-diazaspiro[4.5]decane core are critical determinants of receptor selectivity and potency. SAR studies systematically explore these factors to fine-tune the pharmacological profile of the analogs.

In a series of 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes, the nature of the substituent at the 6-position was shown to be crucial for dopamine (B1211576) agonist activity. nih.gov While analogs with benzyl (B1604629) and 3-indolylmethyl groups showed no central nervous system activity, the 4-indolylmethyl analog exhibited potent peripheral dopamine agonist activity. nih.gov This demonstrates that even a subtle change in the position of a substituent (3-indolylmethyl vs. 4-indolylmethyl) can dramatically alter the biological response.

Similarly, in a series of diazatricyclodecane derivatives targeting the µ-opioid receptor, the introduction of halogen substituents (fluorine, chlorine, bromine) on a 2,3-dihydro-1H-indene moiety attached to the core had a varied impact on µ-receptor affinity. mdpi.com This indicates that electronic effects and the size of the substituent play a key role in modulating potency. Research on α1-adrenoceptor antagonists based on a 5,5-dimethylhydantoin (B190458) scaffold also found that substituents on the phenyl ring of a phenylpiperazine moiety were crucial. mdpi.com Compounds with fluorine atoms at the ortho and para positions displayed higher affinity for α1-adrenoceptors compared to one with only an ortho-fluorine. mdpi.com

Core ScaffoldSubstituent & PositionKey FindingReference
7-Methyl-1,4-dioxa-7-azaspiro[4.5]decane6-(4-indolylmethyl)Exhibited potent dopamine agonist activity (ID50 of 0.095 µmol/kg), whereas the 3-indolylmethyl analog was inactive. nih.gov nih.gov
9,10-Diazatricyclo[4.2.1.12,5]decaneFluorine, Chlorine, or Bromine on C5 of an indenylidenic side chainThe introduction of different halogens had a varied impact on µ-opioid receptor affinity, with the fluorine-substituted analog showing good affinity (Ki = 50 nM). mdpi.com mdpi.com
5,5-DimethylhydantoinFluorine at ortho and para positions of a phenylpiperazine moietyDisplayed higher affinity for α1-adrenoceptors (Ki = 44.0 nM) compared to a derivative with only ortho-fluorine (Ki = 100 nM). mdpi.com mdpi.com

Correlation between Molecular Features and Target Binding Affinity

The binding of a ligand to its receptor is governed by a complex interplay of molecular features, including shape, charge distribution, and the potential for specific intermolecular interactions. Molecular modeling and docking studies are invaluable tools for understanding how the structural characteristics of this compound analogs correlate with their target binding affinity.

Docking studies of a novel 1,3,8-triazaspiro[4.5]decane-2,4-dione derivative at the δ-opioid receptor (DOR) revealed that the compound likely binds to the orthosteric site. nih.gov The orientation of the molecule within the binding pocket is critical; for instance, the pyridine (B92270) ring of one potent agonist favored a conformation close to specific amino acid residues (TM1, TM2, and TM7), which may influence its functional profile. nih.gov

In another example, the binding mode of diazatricyclodecane derivatives at the µ-opioid receptor was elucidated through molecular modeling. mdpi.com The most active compound in one series, which featured an indole (B1671886) group, was shown to act as a hydrogen bond donor to the aspartate residue Asp147. mdpi.com Simultaneously, the tertiary nitrogen atoms of the diazatricyclodecane core formed positive ionic interactions with Asp147 and a histidine residue, His297, on the opposite side of the binding pocket. mdpi.com These specific, high-energy interactions are key to the compound's high affinity (Ki = 22 nM) and highlight the importance of correctly positioned hydrogen bond donors/acceptors and charged centers for potent receptor binding. mdpi.com

Heteroatom Substitution Effects on Mechanistic Profiles

Substituting one or more heteroatoms (e.g., nitrogen, oxygen, sulfur) within the spirocyclic scaffold or its substituents can significantly alter the compound's electronic properties, hydrogen-bonding capacity, and metabolic stability, thereby affecting its mechanistic profile.

The replacement of nitrogen atoms with oxygen or sulfur is a common strategy to modulate a compound's properties. For example, replacing the nitrogens in a diazaspiro- framework with oxygen atoms to form a 1,6-dioxaspiro[4.5]decane results in spiroacetals. This change eliminates hydrogen-bonding capabilities at those positions but can increase volatility, a property that is critical for the function of certain insect pheromones.

In the context of receptor ligands, the substitution of oxygen for sulfur in a series of spiro[4.5]decane derivatives designed as 5-HT1A receptor agonists led to compounds with distinct potency and selectivity profiles. epa.gov The development of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.5]decane derivatives from a 1,4-dioxaspiro[4.5]decane lead compound resulted in novel 5-HT1A partial agonists with improved potency and efficacy. epa.gov This demonstrates that heteroatom substitution can fine-tune the interaction with the receptor, potentially altering the signaling pathway that is activated (i.e., the mechanistic profile). Furthermore, studies on π-extended heterohelicenes have shown that substituting carbon with a heteroatom like sulfur can lead to a larger spin-orbit coupling and faster intersystem crossing, which are fundamental changes to the molecule's excited-state dynamics and mechanistic profile. rsc.org

Mechanistic Research and in Vitro/pre Clinical Applications of 1 Methyl 1,7 Diazaspiro 4.5 Decane and Its Analogs

Enzyme Modulation and Inhibition Studies

The diazaspiro motif has been incorporated into various molecular frameworks to probe interactions with a range of enzymatic targets. These studies highlight the versatility of this scaffold in generating potent and selective enzyme inhibitors.

Glycosidases are critical enzymes involved in numerous biological processes, and their inhibition is a key strategy for treating metabolic disorders and other diseases. A novel class of diazaspiro-iminosugars has been synthesized and evaluated for their ability to inhibit glycosidase activity. rsc.org These compounds, which feature a spiro-fused iminosugar moiety, have demonstrated selective and potent inhibitory effects. rsc.org The synthesis of these complex molecules was achieved through methods including Jocic–Reeve and Corey–Link approaches, followed by reductive aminocyclisation and Schmidt–Boyer reactions. rsc.org

Molecular docking studies have been employed to elucidate the binding modes of these diazaspiro-iminosugars within the active sites of glycosidases, providing a rationale for their observed inhibitory potency and selectivity. rsc.org While specific IC50 values for 1-methyl-1,7-diazaspiro[4.5]decane are not detailed, the promising activity of these analogs underscores the potential of the diazaspiro core in designing effective glycosidase inhibitors. rsc.orgresearchgate.net For instance, N-spirofused bicyclic derivatives of 1-deoxynojirimycin (B1663644) (DNJ) showed promising inhibitory activity towards amyloglucosidase. researchgate.net

Table 1: Glycosidase Inhibition by Diazaspiro Analogs This table is representative of findings for diazaspiro analogs and not specific to this compound.

Compound ClassTarget EnzymeKey FindingReference
Diazaspiro-iminosugarsGlycosidasesShowed selective and potent inhibitory activities. rsc.org
N-spirofused bicyclic derivatives of 1-deoxynojirimycinAmyloglucosidasePromising inhibitory activity observed. researchgate.net

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in DNA repair, and its inhibition is a clinically validated strategy in oncology. The diazaspiro core has been investigated as a bioisosteric replacement for the piperazine (B1678402) ring found in the FDA-approved PARP inhibitor, olaparib (B1684210). nih.gov This research aimed to explore how modifying this part of the molecule would impact PARP-1 affinity and cellular activity. nih.gov

The synthesis of various diazaspiro analogs revealed that the spiro core can be a viable surrogate for the piperazine ring, maintaining potent PARP-1 inhibition. nih.gov For example, coupling a cyclopropanecarbonyl group to a diazaspiro core within the olaparib framework resulted in compound 10e with an IC50 value of 12.6 nM for PARP-1. nih.gov However, the nature of the diazaspiro core itself significantly influenced affinity; a diazaspiro[3.3]heptane core (10c ) led to a ~16-fold reduction in PARP-1 affinity compared to its methylene (B1212753) congener. nih.gov These studies demonstrate that while diazaspiro scaffolds are promising for PARP inhibitor design, careful selection of the specific spirocycle is crucial for optimal enzymatic inhibition. nih.govnih.gov

Table 2: PARP-1 Inhibition by Diazaspiro Analogs in the Olaparib Framework

CompoundDiazaspiro CorePARP-1 IC50 (nM)Reference
10e2,6-Diazaspiro[3.3]heptane12.6 nih.gov
17d2,7-Diazaspiro[4.4]nonane44.3 nih.gov
10cBoc-protected 2,6-Diazaspiro[3.3]heptane551.6 nih.gov
15bBoc-protected 2,7-Diazaspiro[4.5]decane4,397 nih.gov

Acetylcholinesterase (AChE) inhibitors are used to treat the symptoms of Alzheimer's disease and other neurological conditions. Research into novel AChE inhibitors has included the synthesis and evaluation of diazaspiro compounds. A series of 2-butyl-1,3-diaza-spiro acs.orgacs.orgnon-1-en-4-one derivatives were synthesized and screened for their ability to inhibit AChE from various species, including electric eel and human serum. nih.gov

The study found that several of these diazaspiro compounds exhibited good inhibitory activity against AChE. nih.gov Specifically, compounds 5a , 5b , and 5j from this series were identified as notable inhibitors. nih.gov The research highlights that the diazaspiro scaffold can serve as a foundation for developing new AChE inhibitors, although the specific inhibitory constants for these compounds were not detailed in the abstract. nih.govmdpi.com

Table 3: Acetylcholinesterase (AChE) Inhibition by Diazaspiro Analogs This table is representative of findings for diazaspiro analogs and not specific to this compound.

Compound SeriesKey FindingReference
2-Butyl-1,3-diaza-spiro acs.orgacs.orgnon-1-en-4-one derivativesCompounds 5a, 5b, and 5j showed good inhibition against AChE. nih.gov

Acetyl-CoA carboxylase (ACC) enzymes, ACC1 and ACC2, are central to fatty acid metabolism and are considered therapeutic targets for conditions like type 2 diabetes and cancer. nih.gov Spirocyclic structures have been key in the development of potent ACC inhibitors. A series of inhibitors based on a spirocyclic pyrazololactam core demonstrated potent inhibition of both ACC1 and ACC2, with improved metabolic stability over previous generations of inhibitors. nih.gov

Another study described a novel series of spirocyclic-diamine based, non-selective ACC inhibitors. kisti.re.kr The design of these compounds was guided by the co-crystal structure of a known spirochromanone inhibitor. The lead compound from this spirodiamine series inhibited de novo lipogenesis in rat hepatocytes with an IC50 of 0.30 μM, confirming that the diazaspiro scaffold can effectively target ACC enzymes. kisti.re.kr

Table 4: ACC Inhibition by Spirocyclic Analogs This table is representative of findings for spirocyclic and diazaspiro analogs.

Compound ClassTargetKey FindingReference
Spirocyclic pyrazololactamACC1 and ACC2Potent inhibition with improved metabolic stability. nih.gov
Spirocyclic-diamineDe novo lipogenesis (rat hepatocytes)IC50 of 0.30 μM for the lead compound. kisti.re.kr

Receptor Ligand Interaction and Modulation Studies

The rigid framework of diazaspiroalkanes makes them ideal scaffolds for designing ligands that can selectively target specific receptor subtypes, a critical aspect of modern drug discovery.

The dopamine (B1211576) D3 receptor (D3R) is a G-protein coupled receptor implicated in neuropsychiatric disorders. Developing ligands with high selectivity for D3R over the closely related D2R is a significant challenge but a key therapeutic goal. A series of potent and highly selective D3R antagonists featuring arylated diazaspiro alkane cores have been synthesized and characterized. nih.govnih.gov

These studies revealed that incorporating specific diazaspiro cores can dramatically enhance selectivity for the D3R. nih.govnih.gov For example, compounds 11 , 14 , 15a , and 15c displayed favorable D3R affinity (Ki = 12-25.6 nM) and remarkable selectivity over the D2R, with ratios ranging from 264- to 905-fold. nih.gov The research demonstrated that diazaspiro cores can serve as superior replacements for the traditional piperazine moiety often found in D3R ligands, by improving selectivity and reducing off-target effects, such as binding to serotonin (B10506) receptors. nih.gov The synthetic accessibility of these arylated diazaspiro precursors further enhances their attractiveness as scaffolds for novel D3R-targeted therapeutics. nih.gov

Table 5: D3 and D2 Receptor Binding Affinities of Arylated Diazaspiro Alkane Analogs

CompoundD3R Ki (nM)D2R Ki (nM)Selectivity (D2R/D3R)Reference
1124.26380264 nih.gov
1412.0>10000>833 nih.gov
15a25.623180905 nih.gov
15c14.88600581 nih.gov

Serotonin 5-HT2A Receptor Antagonism Studies

Recent research has highlighted the potential of 5-HT2A receptor antagonists as alternative antiplatelet therapies, especially for patients resistant to current treatments. nih.govnih.gov In this context, scientists have synthesized and evaluated novel compounds derived from 4-phenylcyclohexane-5-spiro- and 5-methyl-5-phenyl-hydantoin, linked to various arylpiperazine moieties, for their affinity and antagonistic potency at the 5-HT2A receptor. nih.govnih.govresearchgate.net

Functional bioassays revealed that several of these synthesized compounds act as moderate antagonists of 5-HT2A receptors. nih.govresearchgate.net Among them, 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (compound 13) demonstrated notable activity. It inhibited collagen-stimulated platelet aggregation with an IC50 value of 27.3 μM, proving more active than sarpogrelate (B137540) (IC50 = 66.8 μM) and comparable to ketanserin (B1673593) (IC50 = 32.1 μM). nih.govnih.govresearchgate.net Furthermore, a range of these compounds, including 2–5, 9–11, 13, and 14, were found to inhibit 5-HT amplified, ADP-, or collagen-induced aggregation. nih.govnih.govresearchgate.net

These studies confirm that 5-HT2A antagonists can effectively suppress platelet aggregation, presenting a promising avenue for the development of new antiplatelet agents with a different mechanism of action. nih.govresearchgate.net

Table 1: Inhibition of Collagen-Stimulated Platelet Aggregation

Compound IC50 (μM)
8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione 27.3
Sarpogrelate 66.8

Muscarinic M1 Receptor Agonist Research

In the quest for new treatments for cognitive disorders, researchers have synthesized and studied a series of novel 2,8-dialkyl-1-oxa-2,8-diazaspiro[4.5]decan-3-ones and 2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one, which are structurally related to known M1 muscarinic agonists YM796 and RS86. nih.gov These compounds were evaluated for their binding affinities for M1 and M2 receptors and for their in vivo muscarinic activity. nih.gov

One compound, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one (6a), showed high affinities for both M1 and M2 receptors. nih.gov It also demonstrated antiamnesic activity and stimulated phosphoinositide hydrolysis in rat hippocampal slices, which indicates partial agonistic activity for M1 muscarinic receptors. nih.gov However, modifying the methyl group at the N2 position of this compound, while increasing selectivity for M1 over M2 receptors, led to a loss of M1 agonistic and antiamnesic activity. nih.gov

Another analog, 2,8-dimethyl-1,2,8-triazaspiro[4.5]-decan-3-one (13), exhibited only low affinity for M1 receptors. nih.gov This suggests that a basic nitrogen atom is not well-tolerated for M1 receptor binding in this position. nih.gov

Nicotinic Cholinergic Receptor Modulation Research

The text does not provide specific research findings on the modulation of nicotinic cholinergic receptors by this compound or its direct analogs within the scope of the provided information.

Sigma (σ1) and Mu (μ) Receptor Inhibition

Research into novel analgesics has focused on the development of Sigma-1 receptor (σ1R) antagonists, as they can enhance the analgesic effects of mu-opioid receptor (MOR) agonists without increasing adverse effects. nih.gov In this vein, a series of σ1R antagonists with a 2,6-diazaspiro[3.4]octan-7-one scaffold were designed and synthesized. nih.gov Through detailed structure-activity relationship studies, compound 32 was identified as a potent σ1R antagonist that significantly enhanced the antinociceptive effect of morphine and rescued morphine-induced analgesic tolerance. nih.gov

In studies on MCF-7 breast cancer cells, which express all three opioid receptor types but predominantly MOR, it was found that opioid antagonists like naloxone (B1662785) can increase MOR gene expression. scispace.com All tested opioid antagonists, including those with alkaloid and peptide structures, led to an up-regulation of MOR gene expression, with naloxonazine showing the strongest effect. scispace.com

Biochemical and Cellular Mechanism Elucidation

Anticonvulsant Activity

Substituted 1,3-diazaspiro[4.5]decan-4-ones have been synthesized and evaluated for their anticonvulsant properties. researchgate.net In one study, a series of novel spiroimidazolidinone derivatives were tested in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. researchgate.net Compound 8w was particularly active in the scPTZ test, with an ED50 value significantly lower than the reference drugs phenobarbital (B1680315) and ethosuximide. researchgate.net Most of the tested compounds showed moderate to weak activity in the MES test, with the exception of compound 8a, which provided 100% protection at a specific dose. researchgate.net Importantly, none of the tested compounds showed any minimal motor impairment in the neurotoxicity test. researchgate.net

Another study focused on new 6-methyl-1-substituted-4,6-diazaspiro[2.4]heptane-5,7-diones. nih.gov The most active compound in this series, 6-methyl-1-(4-(methylsulfonyl)phenyl)-4,6-diazaspiro[2.4]heptane-5,7-dione (6t), had a MES ED(50) of 12.5 mg/kg in mice and a protective index significantly better than phenytoin. nih.gov

Neuroprotective Effects in In Vitro Models

The neuroprotective potential of various compounds is often assessed in vitro. For instance, methylene blue has been shown to effectively reduce the death of cultured neurons caused by neurotoxic agents like paraquat (B189505) or zinc ions, which affect mitochondria. nih.gov Similarly, studies on 1,1′-biphenyl nitrones (BPNs) have demonstrated their neuroprotective and antioxidant properties in human neuroblastoma SH-SY5Y cells subjected to in vitro ischemia models. mdpi.com These compounds, particularly homo-bis-nitrone BPHBN5, showed better neuroprotective capacity than the well-known antioxidant N-acetyl-L-cysteine (NAC), reducing both necrotic and apoptotic cell death. mdpi.com While these studies highlight general mechanisms of neuroprotection, direct research on the neuroprotective effects of this compound in vitro was not detailed in the provided search results.

Investigation of Anti-Platelet Aggregation Mechanisms

The primary mechanism of platelet aggregation involves the activation of platelets by agonists like ADP and collagen, leading to a cascade of events that culminates in platelet-to-platelet adhesion. nih.gov A key player in this process is the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor on the platelet surface, which, upon activation, binds to fibrinogen, forming bridges between adjacent platelets. nih.govaccscience.com

Antimicrobial and Anticancer Activity Studies (excluding clinical applications, focusing on in vitro mechanisms)

The therapeutic potential of diazaspiro[4.5]decane derivatives has been a subject of significant interest in medicinal chemistry. Research has particularly focused on the in vitro antimicrobial and anticancer activities of various analogs, revealing promising candidates with potent inhibitory effects. These studies provide a foundational understanding of the structure-activity relationships that govern the biological effects of this class of compounds.

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been synthesized and evaluated for their antifungal properties. Notably, these compounds were also investigated as potential inhibitors of chitin (B13524) synthase, a crucial enzyme in the fungal cell wall biosynthesis pathway. Several of these analogs demonstrated significant activity against various fungal strains. For instance, compound 4d exhibited potent activity against Candida albicans (ATCC 90023) with a Minimum Inhibitory Concentration (MIC) value of 0.04 mmol/L, which was found to be more effective than the standard antifungal agents fluconazole (B54011) and polyoxin (B77205) B. nih.gov Furthermore, compounds 4j and 4r showed considerable efficacy in inhibiting the growth of Aspergillus fumigatus, both with an MIC value of 0.08 mmol/L. nih.gov The study also highlighted that while these compounds had limited potency against bacterial strains, their combination with fluconazole resulted in synergistic or additive effects against C. albicans, A. fumigatus, and A. flavus. nih.gov

In the realm of antibacterial research, derivatives of 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine have been investigated. Compounds 2f and 2g from this series displayed the most significant antibacterial efficacy against a panel of both Gram-positive and Gram-negative bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes. mdpi.com These compounds demonstrated activity comparable to the standard drug chloramphenicol. mdpi.com The same series of compounds was also tested for antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Compounds 2f and 2g again showed the lowest MIC values of 0.45 µg/ml and 0.56 µg/ml, respectively, indicating potent antitubercular activity. mdpi.com

The anticancer potential of diazaspiro[4.5]decane analogs has also been a fertile area of investigation. A study focusing on 1-thia-4-azaspiro[4.5]decane derivatives revealed significant cytotoxic activity against several human cancer cell lines. Five compounds from this study (7 , 9 , 14 , 18 , and 19 ) demonstrated good anticancer activity against HCT-116 human colorectal carcinoma cells, with IC50 values ranging from 92.2 to 120.1 nM. nih.gov Compounds 14 and 18 also showed notable activity against the PC-3 prostate cancer cell line. nih.gov

Another study on 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one derivatives identified compound 7j as a highly potent anticancer agent. This compound exhibited IC50 values of 0.17 µM, 0.05 µM, and 0.07 µM against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cell lines, respectively. mdpi.com Flow cytometry analysis indicated that compound 7j induces cell cycle arrest at the G2/M phase and promotes apoptosis in MDA-MB-231 cells. mdpi.com

Interactive Data Table: In Vitro Antimicrobial and Anticancer Activity of Diazaspiro[4.5]decane Analogs

Compound Class Specific Analog(s) Target Organism/Cell Line Activity Type Potency (MIC/IC50) Reference
2,8-Diazaspiro[4.5]decan-1-one 4d Candida albicans (ATCC 90023) Antifungal MIC: 0.04 mmol/L nih.gov
2,8-Diazaspiro[4.5]decan-1-one 4j , 4r Aspergillus fumigatus Antifungal MIC: 0.08 mmol/L nih.gov
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine 2f Mycobacterium tuberculosis H37Rv Antimycobacterial MIC: 0.45 µg/ml mdpi.com
8-Methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine 2g Mycobacterium tuberculosis H37Rv Antimycobacterial MIC: 0.56 µg/ml mdpi.com
1-Thia-4-azaspiro[4.5]decane 7 , 9 , 14 , 18 , 19 HCT-116 (Colorectal Carcinoma) Anticancer IC50: 92.2-120.1 nM nih.gov
4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one 7j A549 (Lung Cancer) Anticancer IC50: 0.17 µM mdpi.com
4-(Aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-one 7j MDA-MB-231 (Breast Cancer) Anticancer IC50: 0.05 µM mdpi.com

Utility as Chemical Probes in Biological Assays to Study Processes

The rigid, three-dimensional structure of the diazaspiro[4.5]decane scaffold makes it an attractive framework for the design of chemical probes to investigate biological processes. These probes can be tailored with specific functionalities, such as fluorescent tags or radiolabels, to enable the visualization and quantification of their interactions with biological targets.

A notable example of a diazaspiro[4.5]decane analog being utilized as a chemical probe is in the field of molecular imaging. A derivative, 8-(4-(2-[18F]fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([18F]5a ), has been developed as a radioligand for imaging sigma-1 (σ1) receptors, which are implicated in a variety of neurological disorders and are overexpressed in some tumor types. nih.gov This radiolabeled probe exhibits high affinity and selectivity for σ1 receptors. nih.gov

The utility of [18F]5a as a chemical probe was demonstrated through small animal Positron Emission Tomography (PET) imaging studies in mouse tumor xenograft models. The probe showed high accumulation in human carcinoma and melanoma tumors, and this accumulation was significantly reduced by treatment with haloperidol, a known σ1 receptor antagonist, confirming the specific binding of the probe to its target. nih.gov These findings highlight the potential of radiolabeled diazaspiro[4.5]decane analogs as powerful tools for in vivo imaging and for studying the role of specific receptors in disease processes. nih.gov

Interactive Data Table: Diazaspiro[4.5]decane Analogs as Chemical Probes

Probe Name Structure/Class Biological Target Assay/Application Key Finding Reference

Advanced Analytical and Spectroscopic Characterization of 1 Methyl 1,7 Diazaspiro 4.5 Decane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For 1-Methyl-1,7-diazaspiro[4.5]decane , a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be indispensable.

¹H NMR and ¹³C NMR for Core and Substituent Identification

¹H NMR spectroscopy would provide crucial information about the electronic environment and connectivity of protons in the molecule. The spectrum would be expected to show distinct signals for the N-methyl group, the protons on the five-membered imidazolidine (B613845) ring, and the protons on the six-membered piperidine (B6355638) ring. The chemical shifts (δ) and coupling constants (J) would help in assigning these protons.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in This compound would produce a distinct signal. The spectrum would be expected to show signals for the methyl carbon, the spiro carbon, and the various methylene (B1212753) carbons of the two rings.

Expected ¹H and ¹³C NMR Data:

Atom PositionExpected ¹H NMR Shift (ppm)Expected ¹³C NMR Shift (ppm)
N-CH₃2.2 - 2.5 (singlet)35 - 45
Spiro-C (C5)-60 - 75
Imidazolidine CH₂ (C2, C3)2.5 - 3.2 (multiplets)45 - 55
Piperidine CH₂ (C6, C10)1.4 - 1.8 (multiplets)25 - 35
Piperidine CH₂ (C8, C9)1.4 - 1.8 (multiplets)20 - 30
Piperidine CH₂ (N-CH₂)2.4 - 2.8 (multiplets)50 - 60

Note: The above table represents predicted chemical shift ranges based on similar structures. Actual experimental data is not available in the searched sources.

2D NMR Techniques (HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry Elucidation

To unambiguously assign the proton and carbon signals and to determine the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments would be necessary.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon, confirming the C-H connections.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons), helping to trace the proton-proton networks within the imidazolidine and piperidine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, providing insights into the three-dimensional structure and stereochemistry of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of This compound (C₉H₁₈N₂). This would allow for the unambiguous determination of its elemental formula.

Expected HRMS Data:

IonCalculated m/z
[M+H]⁺155.1599
[M+Na]⁺177.1418

Note: These values are calculated based on the molecular formula C₉H₁₈N₂. Experimental data is not available.

The fragmentation pattern observed in the mass spectrum would be expected to show characteristic losses of fragments from the two rings, which would further support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification (e.g., FT-IR, ATR)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show characteristic absorption bands.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch3300 - 3500 (secondary amine)
C-H Stretch2850 - 3000 (alkane)
C-N Stretch1000 - 1250

Note: The above table is based on typical IR absorption frequencies for the expected functional groups.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen) in a compound. The experimental results for This compound should align with the calculated values for its molecular formula, C₉H₁₈N₂.

Theoretical Elemental Composition:

ElementPercentage
Carbon70.07%
Hydrogen11.76%
Nitrogen18.16%

Note: These are the theoretically calculated percentages. Experimental verification is required.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC, TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its isolation.

Thin-Layer Chromatography (TLC): TLC would be used as a rapid and simple method to monitor the progress of the synthesis and to get a preliminary indication of the purity of the product.

High-Performance Liquid Chromatography (HPLC): HPLC would provide a more accurate assessment of the purity of This compound . A pure sample would ideally show a single peak under various conditions. Different column types (e.g., reversed-phase, normal-phase) and mobile phases could be employed to ensure no impurities are co-eluting.

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for 1-methyl-1,7-diazaspiro[4.5]decane and its derivatives?

  • Methodological Answer : The synthesis often involves Pd(OAc)₂–PPh₃-catalyzed coupling with substituted aryl halides to introduce exocyclic double bonds . Alternative routes include gold(I)-catalyzed cyclization/semipinacol rearrangement cascades of 1,6-enynes and TfOH-catalyzed tandem reactions . For example, alkylation of pyrrolidine enamines with electrophiles has been used to construct the spiro core .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodological Answer : Structural characterization relies on 1H/13C NMR , HSQC , HMBC , and X-ray crystallography to resolve sp³-sp³ hybridization and stereochemistry. Coupling constants (e.g., JJ-values) from COSY and NOESY experiments differentiate axial/equatorial substituents .

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